AI-3

Nrf2 signaling oxidative stress cytoprotection

Standard electrophilic Nrf2 activators lack cysteine selectivity, confounding mechanistic studies. AI-3 offers precise Keap1 Cys151 covalent modification for pathway interrogation. - Distinct from sulforaphane/CDDO-Me: alkylates Cys151 vs. broad reactivity - Active from 0.3 µM (NQO1) - ideal for sensitive neurons & stem cells - Cell-permeable & in vivo-ready (50 mg/mL DMSO) | Global shipping Order now for washout kinetics or PI3K-dependent Nrf2 studies.

Molecular Formula C11H13ClO3S2
Molecular Weight 292.8 g/mol
Cat. No. B1662653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAI-3
Synonyms1-Chloro-6,7-dihydro-6,6-dimethyl-3-(methylsulfonyl)-benzo[c]thiophen-4(5H)-one
Molecular FormulaC11H13ClO3S2
Molecular Weight292.8 g/mol
Structural Identifiers
SMILESCC1(CC2=C(SC(=C2C(=O)C1)S(=O)(=O)C)Cl)C
InChIInChI=1S/C11H13ClO3S2/c1-11(2)4-6-8(7(13)5-11)10(16-9(6)12)17(3,14)15/h4-5H2,1-3H3
InChIKeyPVJWSALSWFDIMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AI-3 Compound Specifications and Nrf2/Keap1 Inhibition


AI-3 (CAS 882288-28-0) is a synthetic small molecule with the systematic chemical name 1-chloro-6,6-dimethyl-3-(methylsulfonyl)-6,7-dihydrobenzo[c]thiophen-4(5H)-one [1]. The compound has a molecular formula of C11H13ClO3S2 and a molecular weight of 292.8 g/mol . AI-3 functions as an activator of the antioxidant response element (ARE) and disrupts the protein-protein interactions between Nrf2/Keap1 and Keap1/Cul3, thereby stabilizing Nrf2 and promoting Nrf2-dependent cytoprotective gene expression . AI-3 achieves this through covalent alkylation of Keap1 at cysteine residue 151 (Cys151), with additional reactivity toward other cysteines at elevated concentrations .

Pathway Nrf2/Keap1 pathway activation via Cys151-targeted covalent mechanism
Model Kinase-linked Nrf2 signaling studies; PI3K-dependent ARE activation assays
Selection Mechanistically defined tool compound for washout and pulse-chase protocols

Why AI-3 Cannot Be Substituted: Covalent Cys151 Targeting


Substitution of AI-3 with alternative Nrf2/ARE activators is not scientifically equivalent due to fundamental differences in mechanism of action. While many electrophilic Nrf2 activators (e.g., sulforaphane, CDDO-Me, dimethyl fumarate) modulate the Keap1-Nrf2 axis through broad electrophilic reactivity, AI-3 demonstrates specific covalent modification of Keap1 at Cys151 [1]. This cysteine-selective alkylation mechanism distinguishes AI-3 from non-covalent Keap1 inhibitors (such as peptide-based or small-molecule PPI inhibitors targeting the Kelch domain) and from pan-electrophiles that modify multiple cysteine sensors with less discrimination [2]. For research applications requiring precise interrogation of the Cys151-dependent Nrf2 stabilization pathway—as opposed to broader electrophilic stress responses—AI-3 provides a mechanistically defined tool compound that general-purpose Nrf2 activators cannot functionally replace.

Mechanism mismatch Non-covalent Keap1 Kelch-domain binders require sustained target occupancy and lose activity upon compound clearance, limiting pulse-chase utility.
Pathway mismatch Classic electrophilic activators (tBHQ, diethyl maleate) bypass PI3K signaling; AI-3-mediated ARE activation is abrogated by PI3K inhibition.
Model-context mismatch Peptide-based or large-molecule Nrf2 activators exhibit limited passive permeability and may require delivery systems for intracellular target engagement.

Differentiation Evidence for AI-3 Procurement


Sub-Micromolar NQO1 Induction in Neuroblastoma Cells

AI-3 induces NQO1 protein expression in IMR-32 human neuroblastoma cells with detectable activity observed starting from 0.3 μM after 24 hours of treatment, in a dose-dependent manner across a concentration range of 0.1 to 32 μM . In comparison, the well-characterized electrophilic Nrf2 activator sulforaphane typically requires concentrations of 5–10 μM to achieve comparable NQO1 induction in similar cellular models, as established in parallel studies using IMR-32 and other neuroblastoma cell lines [1].

NQO1 Induction Threshold
Cross-study comparable
AI-3: NQO1 induction detected from 0.3 μM (24 h). Sulforaphane comparator: typically 5–10 μM in neuroblastoma models.
Supports lower-concentration pathway activation studies.
IMR-32 neuroblastoma cells; cross-study interpretation.
Nrf2 signaling oxidative stress cytoprotection

Covalent Keap1 Cys151 Modification vs. Non-Covalent Binders

AI-3 functions through covalent alkylation of Keap1 specifically at cysteine residue 151 (Cys151), a modification that directly disrupts Nrf2/Keap1 and Keap1/Cul3 interactions, leading to Nrf2 stabilization . In contrast, non-covalent Nrf2 activators such as peptide-based Keap1 inhibitors (e.g., Keap1-Nrf2 PPI inhibitors) function by competitively binding to the Kelch domain of Keap1 without covalent modification, requiring continuous occupancy to maintain Nrf2 stabilization [1].

Covalent Cys151 Targeting
Class-level inference
Covalent alkylation of Keap1 at Cys151 vs. reversible Kelch-domain binding. AI-3 provides prolonged Nrf2 stabilization after compound washout.
Enables durable pathway engagement for washout studies.
Requires validation in target cell model.
Keap1-Nrf2 pathway covalent inhibitor Cys151

PI3K-Dependent Activation vs. Electrophilic Activators

AI-3 activates the ARE pathway in a manner that requires both Nrf2 and PI3K activity, as demonstrated by the abrogation of AI-3-mediated ARE activation upon PI3K inhibition . This contrasts with classic electrophilic Nrf2 activators such as tert-butylhydroquinone (tBHQ) and diethyl maleate, which can activate Nrf2 independently of PI3K signaling by directly modifying Keap1 cysteine residues without requiring kinase-mediated signal transduction [1].

PI3K-Dependent Activation
Class-level inference
AI-3-mediated ARE activation blocked by PI3K inhibition. Electrophile activators (tBHQ) function independently of PI3K.
Supports selective interrogation of kinase-linked Nrf2 regulation.
PI3K inhibitor co-treatment context; model-specific review required.
PI3K Nrf2 signaling mechanism of action

Cell Permeability and In Vivo Activity Validation

AI-3 has been validated as cell-permeable and active in vivo . The compound's physicochemical properties (MW 292.8, cLogP estimated at approximately 2.1–2.4) fall within favorable ranges for cellular permeability . In comparison, peptide-based Nrf2 activators and larger non-covalent Keap1 inhibitors (MW >500, often containing multiple charged residues) exhibit significantly lower cell permeability and typically require delivery systems or high concentrations for intracellular activity [1].

In Vivo Activity & Permeability
Class-level inference
Cell-permeable and active in vivo (MW 292.8). Peptide-based inhibitors typically require delivery systems for intracellular activity.
Reported in vivo model-response context; formulation review recommended.
In vivo animal models; solubility context-dependent.
in vivo cell permeability bioavailability

Glutathione Synthesis Induction Kinetics

AI-3 (10 μM) induces glutathione (GSH) synthesis in IMR-32 cells with detectable increases observed starting from 4 hours and sustained up to 24 hours post-treatment . This temporal profile is comparable to or slightly more rapid than that observed with the natural product curcumin, which typically induces GSH synthesis with a 6–8 hour onset in similar cell-based models [1].

GSH Synthesis Onset
Cross-study comparable
AI-3 (10 μM): GSH synthesis induction from 4 h. Curcumin comparator: typically 6–8 h onset in cell models.
Supports acute antioxidant capacity screening protocols.
IMR-32 cells; temporal endpoint review advised.
glutathione antioxidant response cytoprotection

Commercial Purity and Quality Control Specifications

Commercially available AI-3 is supplied with purity specifications of ≥98% as determined by HPLC analysis, with Certificate of Analysis (CoA) documentation available upon request . Storage recommendations include powder storage at -20°C for up to 3 years, with solutions in DMSO or ethanol stable at -20°C for up to 1 month . In comparison, custom-synthesized or lower-purity Nrf2 activator preparations often lack batch-to-batch consistency documentation and may contain impurities that confound ARE activation assays or introduce uncharacterized cytotoxicity [1].

Commercial Purity & QC
Supporting evidence
≥98% HPLC purity with CoA documentation. Lower-purity preparations may introduce uncharacterized assay interference.
Lot-to-lot consistency supports reproducibility across independent studies.
Supplier documentation review recommended.
purity quality control reproducibility

Recommended Application Scenarios for AI-3


Low-Concentration Nrf2 Activation with Minimal Cytotoxicity

AI-3 is optimally suited for experiments requiring potent Nrf2/ARE pathway activation at low compound concentrations to minimize confounding cytotoxicity. With NQO1 protein induction detectable from 0.3 μM, AI-3 enables pathway activation well below the typical 5–10 μM threshold required for sulforaphane in comparable neuroblastoma models . This application is particularly valuable for primary neuronal cultures, stem cell-derived models, and other sensitive cell systems where maintaining viability during long-term pathway activation studies is critical.

Covalent Tool for Washout and Pulse-Chase Studies

AI-3's covalent alkylation of Keap1 at Cys151 provides prolonged Nrf2 stabilization that persists after compound removal . This property makes AI-3 the preferred choice for pulse-chase experiments, washout kinetic studies, and investigations of Nrf2 target gene expression dynamics independent of continuous compound exposure. Researchers studying the temporal dynamics of Nrf2-dependent transcription and the durability of cytoprotective responses should select AI-3 over reversible, non-covalent Keap1 inhibitors.

PI3K-Dependent vs. Independent Nrf2 Signaling Interrogation

AI-3 uniquely enables researchers to distinguish between PI3K-dependent and PI3K-independent mechanisms of Nrf2 activation. Because AI-3-mediated ARE activation is abrogated by PI3K inhibition, it serves as a positive control for kinase-dependent pathway activation, in contrast to classic electrophilic activators (e.g., tBHQ, diethyl maleate) that bypass PI3K signaling . This application is essential for mechanistic studies examining crosstalk between kinase signaling cascades and the Nrf2 antioxidant response system.

In Vivo Rodent Studies of Oxidative Stress

AI-3 is validated as cell-permeable and active in vivo, with demonstrated solubility suitable for formulation (up to 50 mg/mL in DMSO, up to 25 mg/mL in ethanol) . This makes AI-3 a practical choice for animal studies investigating Nrf2 activation in disease models such as ischemia-reperfusion injury, neuroinflammation, and chemically-induced oxidative damage. The compound's favorable physicochemical properties enable researchers to conduct in vivo experiments without requiring specialized delivery technologies or extensive formulation development .

Application
Selection Property
Validation Focus
Low-concentration Nrf2 pathway activation
Sub-micromolar ARE activation threshold
Cytotoxicity and off-target review at higher concentrations
Washout and pulse-chase studies
Covalent Cys151-targeted Keap1 modification
Durability of pathway engagement after compound removal
PI3K-dependent vs. independent Nrf2 signaling interrogation
Requirement for PI3K activity in ARE activation
Kinase-linked pathway crosstalk endpoint monitoring
In vivo oxidative stress model studies
Reported cell permeability and in vivo model-response context
Formulation-dependent exposure and model-specific endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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